4-Phenoxy-2,6-diisopropyl aniline

Overview

Description

Synthesis Analysis

The synthesis of 2,6-diisopropyl-4-phenoxy aniline involves using 2,6-diisopropyl aniline as a raw material. It is dissolved into a solvent, and sulfuric acid is added. Nitric acid is then added dropwise to react and generate 2,6-diisopropyl-4-nitryl aniline. This compound is not separated and is directly subjected to the next step of a condensation reaction to prepare the 2,6-diisopropyl-4-phenoxy aniline .Molecular Structure Analysis

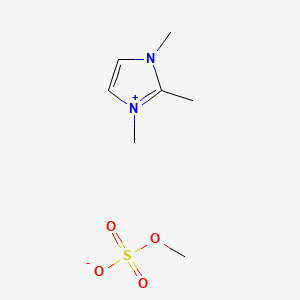

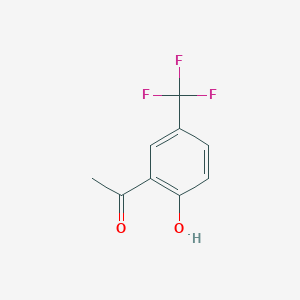

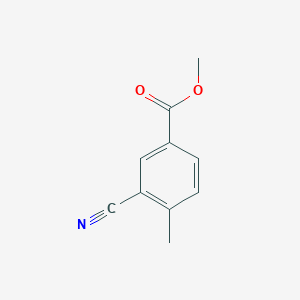

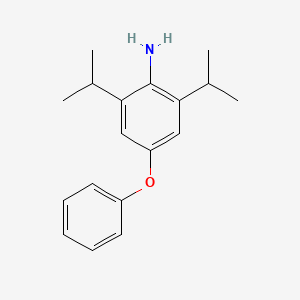

The molecular structure of 4-Phenoxy-2,6-diisopropyl aniline is represented by the formula C19H25NO. The average mass is 269.381 Da .Chemical Reactions Analysis

The chemical reactions involving 2,6-diisopropyl aniline include reactions with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species .Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.4 g/mol and a melting point of 134-138 °C. It is a white to yellow crystalline powder that is insoluble in water but soluble in organic solvents.Scientific Research Applications

Catalytic Oxidation of Phenolic and Aniline Compounds : Superparamagnetic Fe3O4 nanoparticles, with their excellent catalysis ability, have been used to eliminate substituted phenolic and aniline compounds from solutions (Zhang et al., 2009).

Synthesis and Characterization in Medicinal Chemistry : The synthesis of metabolites for mechanistic toxicological studies, where key steps involve the preparation of aniline derivatives, has significant implications in medicinal chemistry (Kenny et al., 2004).

Catalytic Performance in Organic Chemical Industry : The gas-phase amination of 2,6-diisopropyl phenol to 2,6-diisopropyl aniline, an important intermediate in organic chemical industry, demonstrates the catalysts' effectiveness in achieving high conversion and selectivity (Ruixia, 2004).

Catalytic Asymmetric Dearomatization Reactions : The dearomatization reactions of phenols, including aniline derivatives, are crucial in constructing highly functionalized cyclohexadienones, playing a pivotal role in both industrial and academic research (Wu et al., 2016).

Ultrasonic Degradation of Ionic Aromatic Compounds : Studying the sonolysis of aniline in aqueous solutions contributes to understanding the degradation process and kinetics of aromatic compounds under specific conditions (Jiang et al., 2002).

Synthesis of Macromolecular Antioxidants : The reaction of 4-anilinoaniline with epoxidized polyisoprene demonstrates the potential in creating antioxidants at a macromolecular level, relevant in materials science (Jayawardena et al., 1984).

Electrochemical Copolymerization : The copolymerization of aniline with other compounds, impacting the properties and applications of the resulting polymers, is relevant in fields like materials engineering and electrochemistry (Mu, 2004).

Solid Phase Microextraction of Phenols : The application of an aniline-based polymer in the extraction of phenols from water samples is significant in analytical chemistry, highlighting the versatility of aniline derivatives in diverse methodologies (Bagheri et al., 2005).

Photocatalytic Hydrogen-Evolution Cross-Couplings : The use of aniline derivatives in benzene amination and hydroxylation through photocatalysis and cobalt catalysis showcases innovative approaches in organic synthesis (Zheng et al., 2016).

Degradation by Electrochemical Oxidation : Investigating the electrocatalytic oxidation of aniline solutions in alkaline media contributes to environmental chemistry and waste treatment technologies (Li et al., 2003).

Safety and Hazards

Safety measures for handling 4-Phenoxy-2,6-diisopropyl aniline include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Properties

IUPAC Name |

4-phenoxy-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)19)20-14-8-6-5-7-9-14/h5-13H,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBGLNGTYOVAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80533684 | |

| Record name | 4-Phenoxy-2,6-di(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80533684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80058-85-1 | |

| Record name | 2,6-Bis(1-methylethyl)-4-phenoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80058-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxy-2,6-di(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80533684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.